molecular formula C12H22O5 B3052227 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate CAS No. 39670-09-2

2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate

Cat. No. B3052227
CAS RN: 39670-09-2
M. Wt: 246.3 g/mol
InChI Key: RBFPEAGEJJSYCX-UHFFFAOYSA-N
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Description

“2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate” is a chemical compound with the molecular formula C12H22O5 . It is also known by other names such as Ethoxytriethyleneglycol methacrylate and ethoxytriethylene glycol methacrylate . The molecular weight of this compound is 246.30 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[2-(2-ethoxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate . The InChI representation is InChI=1S/C12H22O5/c1-4-14-5-6-15-7-8-16-9-10-17-12(13)11(2)3/h2,4-10H2,1,3H3 . The Canonical SMILES representation is CCOCCOCCOCCOC(=O)C(=C)C .


Physical And Chemical Properties Analysis

The computed properties of “2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate” include a molecular weight of 246.30 g/mol, XLogP3 of 1.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, and Rotatable Bond Count of 12 . The compound has a density of 1.0±0.1 g/cm3, boiling point of 311.7±22.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 55.3±3.0 kJ/mol, flash point of 132.1±22.4 °C, index of refraction of 1.439, molar refractivity of 64.2±0.3 cm3, polar surface area of 54 Å2, polarizability of 25.5±0.5 10-24 cm3, surface tension of 31.6±3.0 dyne/cm, and molar volume of 244.1±3.0 cm3 .

Scientific Research Applications

Thermoresponsive Polymers

2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate is used in the synthesis of water-soluble and thermoresponsive polymers. A study by Han, Hagiwara, and Ishizone (2003) explored the anionic polymerizations of this compound and its relatives, resulting in polymers with varying solubility and cloud points depending on the length of the hydrophilic oligo(ethylene glycol) unit (Han, Hagiwara, & Ishizone, 2003).

Polymerization and Thermal Properties

Pal and De (2012) investigated the interaction of 2-(2-methoxyethoxy)ethyl methacrylate with molecular oxygen under high pressure, producing a water-soluble, thermoresponsive polymer. This polymer degrades exothermically, with its structure confirmed by spectroscopy, elemental analysis, calorimetry, and mass spectrometry (Pal & De, 2012).

Biomembrane Adhesive Applications

Yu et al. (2014) described the synthesis of a novel polymer using a monomer structurally similar to 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate. This polymer displays a lower critical solution temperature (LCST) and functions as a universal thermally reversible biomembrane adhesive. It can bind to mammalian cell membranes and internalize into the cytoplasm below the LCST, offering potential for cell manipulation and tissue engineering (Yu et al., 2014).

Polymer Nano-Objects and Thermosensitivity

Tan et al. (2016) conducted a study on the photoinitiated RAFT dispersion polymerization of hydroxypropyl methacrylate in water using thermoresponsive copolymers, including 2-(2-methoxyethoxy) ethyl methacrylate. This process enabled the formation of thermoresponsive diblock copolymer nano-objects with various morphologies like spheres, worms, and vesicles (Tan et al., 2016).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, and spray. Contaminated work clothing should not be allowed out of the workplace. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c1-4-14-5-6-15-7-8-16-9-10-17-12(13)11(2)3/h2,4-10H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFPEAGEJJSYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOCCOC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865966
Record name Ethyltriglycol methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39670-09-2
Record name 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39670-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-(2-(2-ethoxyethoxy)ethoxy)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039670092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-[2-(2-ethoxyethoxy)ethoxy]ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyltriglycol methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-ethoxyethoxy)ethoxy]ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diurethane di(meth)acrylate from 2,2,4-trimethylhexamethylene diisocyanate and 2-hydroxyethyl(methacrylate)
[Compound]
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Diurethane di(meth)acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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